Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate
Description
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a heterocyclic organic compound combining a benzoate ester and a pyrazole ring. Its structure features a methyl ester group attached to the benzoic acid moiety at the 3-position, which is further substituted with a 3-amino-1H-pyrazol-5-yl group. This dual functionality imparts unique physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
Molecular Formula |
C11H11N3O2 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)8-4-2-3-7(5-8)9-6-10(12)14-13-9/h2-6H,1H3,(H3,12,13,14) |
InChI Key |
FQCWXFGGCAVKME-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=NN2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate typically involves the reaction of 3-amino-1H-pyrazole with methyl 3-bromobenzoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Formation of Pyrazolo[1,5-a]pyrimidines
3(5)-Aminopyrazoles react with dielectrophilic systems (e.g., nitriles) via nucleophilic nitrogen atoms. The 5-tautomer is favored for cyclization due to electronic distribution :
-
Mechanism :
-
Tautomerization : The 3(5)-aminopyrazole exists as the 5-tautomer under reaction conditions.
-
Nucleophilic attack : The amino group and adjacent nitrogen attack the dielectrophilic system.
-
Cyclization : Forms the fused pyrazolo[1,5-a]pyrimidine ring.
-
Imine Formation
Pyrazole aldehydes (e.g., 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde) react with aryl amines to form imine derivatives . While the target compound lacks an imine group, this illustrates the reactivity of pyrazole aldehydes:
Acylation and Ring Closure
Acylation of pyrazole derivatives can lead to cyclized products. For example:
-
Pyrazolo[5,1-b]quinazolinones : Acylation followed by ring closure forms tricyclic systems. The reaction involves acyl transfer and cyclization under high temperatures .
Table 2: Acylation and Cyclization
| Starting Material | Acylating Agent | Product | Method |
|---|---|---|---|
| Pyrazolo[5,1-b]quinazolinone intermediates | Acyl chlorides | Tricyclic pyrazolo[5,1-b]quinazolinones | High-temperature acylation |
Pharmacological Relevance
-
Antibacterial activity : 3-Aminopyrazole derivatives show activity against B. subtilis, S. pneumoniae, and E. coli .
-
Anticancer potential : Pyrazolo-triazines exhibit cytotoxicity against HepG2, MCF-7, and HCT-116 cell lines .
-
Antimalarial activity : 5-Aminopyrazoles with ester substituents inhibit Plasmodium falciparum .
Scientific Research Applications
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a chemical compound with a molecular weight of approximately 232.24 g/mol. It features a benzoate group linked to a pyrazole ring, which includes an amino substituent at the 3-position. The amino group increases the compound's reactivity and interactions with biological targets.
Applications in Medicinal Chemistry
This compound serves as a scaffold for creating new pharmaceutical agents that target various diseases. Aminopyrazoles, in general, provide useful ligands for receptors or enzymes like p38MAPK, different kinases, and COX .
Anti-infective agents Aminopyrazole-based compounds have been studied for their potential as active anti-infective agents . For example, certain 3APs (3-aminopyrazoles) with a thiourea moiety in N1 have demonstrated sub-micromolar activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) in the presence of bioavailable copper . Other derivatives can block Gram-negative strains by targeting both DNA Gyrase and Topoisomerase IV .
Anticancer and anti-inflammatory Certain aminopyrazoles have shown anticancer and anti-inflammatory properties . One compound was identified as a potent inhibitor of tubulin polymerization, arresting the cell cycle in the G2/M phase . Additionally, bisindole-substituted 3APs could be a useful prototype for creating novel therapeutic agents to tackle AD and other GSK-3β-associated complex neurological syndromes .
Enzyme Inhibition this compound may modulate enzyme activity by binding to active sites, which inhibits or enhances their function. It may also influence signaling pathways related to oxidative stress and apoptosis. Interaction studies suggest that it can bind effectively to enzymes involved in metabolic pathways, influencing their activity and potentially leading to therapeutic effects against inflammation and microbial resistance.
Applications in Material Science
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-(3-amino-1H-pyrazol-5-yl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by diverse research findings.
This compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The compound's structure allows it to act as a ligand for several receptors and enzymes, particularly kinases involved in cancer and inflammatory pathways.
Key Mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for anticancer activity as it disrupts mitotic processes in rapidly dividing cells .
- Anti-inflammatory Effects : Compounds with similar structures have been shown to inhibit the release of pro-inflammatory cytokines, such as TNF-alpha, by blocking intracellular signaling pathways like the p38 MAPK pathway .
Anticancer Activity
The anticancer properties of this compound can be inferred from studies on related pyrazole derivatives. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5 | HepG2 (liver cancer) | 0.08 - 12.07 | Inhibits tubulin polymerization |
| 9a | MCF-7 (breast cancer) | < 0.5 | MK2 inhibition; reduces TNF-alpha release |
| 10 | Various tumors | 1.76 | GSK-3β inhibition; anti-inflammatory |
These studies indicate that this compound may exhibit significant cytotoxic effects against various cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. This compound may exert similar effects by:
- Inhibiting Cytokine Release : Research indicates that related compounds can significantly reduce the release of TNF-alpha in LPS-stimulated cells, which is a marker of inflammation .
| Compound | Inhibition (%) | Reference Drug Inhibition (%) |
|---|---|---|
| 9a | 97.7% | Phenylbutazone (57.41%) |
| Novel Derivative | Varies | Varies |
These findings suggest that this compound might be effective in treating inflammatory conditions by modulating immune responses.
Antimicrobial Activity
The antimicrobial properties of related pyrazole compounds have also been explored. For example:
- Activity Against Bacteria : Some derivatives have shown sub-micromolar activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for treating resistant infections .
Case Studies and Research Findings
Recent studies have highlighted the biological activities of similar pyrazole derivatives:
- Antitumor Efficacy : A series of pyrazole derivatives were tested against various cancer cell lines, showing significant growth inhibition compared to standard treatments .
- Inflammation Studies : In vivo studies demonstrated that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
